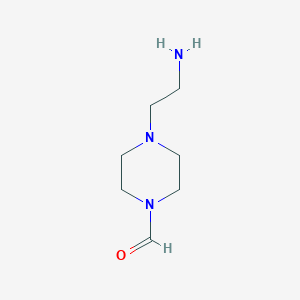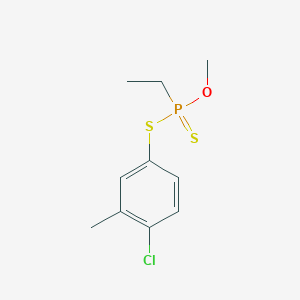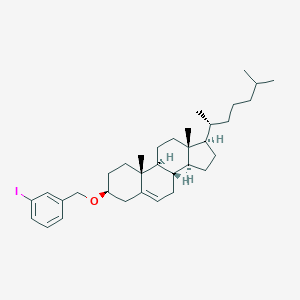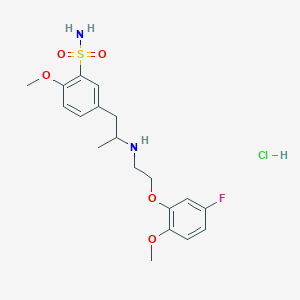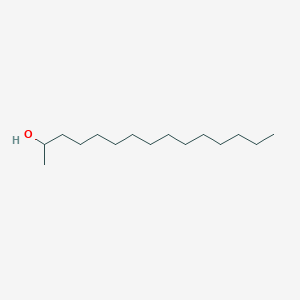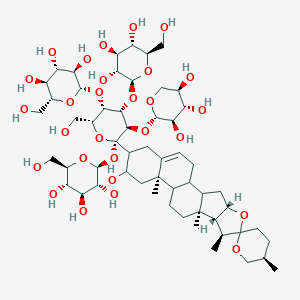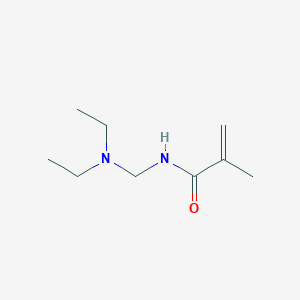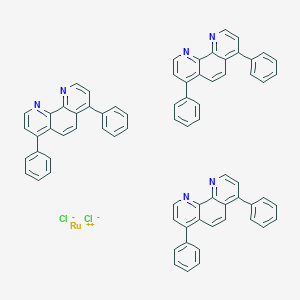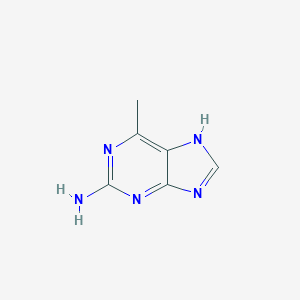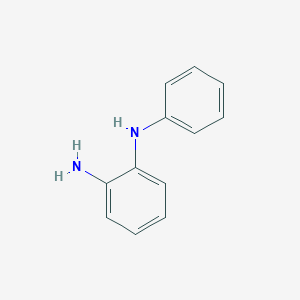
2-Aminodiphenylamine
Overview
Description
2-Aminodiphenylamine, also known as 2-ADPA, is an organic compound belonging to the class of aminophenols. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. 2-ADPA is also used in the production of azo dyes and other compounds used in the textile industry. In addition, 2-ADPA has been studied for its potential applications in biochemistry and medicine.
Scientific Research Applications
Electrochemical Properties and Reactions :
- (Sharafi-kolkeshvandi et al., 2016) explored the electrochemical dimerization of 2ADPA, revealing its potential as a Michael acceptor in reactions. The study also analyzed the mechanism of dimerization and the factors affecting the site-selectivity of its sulfonylation reaction.
Spectral Analysis in Different Environments :
- The study by (Nayaki & Swaminathan, 2001) investigated the absorption and fluorescence spectra of 2ADPA in various solvents and pH values, offering insights into its intramolecular hydrogen bonding and dual fluorescence properties.
Catalysis Research :
- (Kumar et al., 2005) utilized manganese oxide octahedral molecular sieve catalysts for synthesizing 2-aminodiphenylamine, highlighting the efficiency of this method in producing high selectivity for the ortho isomer.
Polymerization and Copolymer Formation :
- The electrochemical and spectroelectrochemical studies conducted by (Chen et al., 2001) and (Cotarelo et al., 2006) demonstrated the polymerization of 2ADPA and its copolymer formation with aniline, offering potential applications in material science.
Chemical Oxidative Polymerization :
- Research by (Ćirić-Marjanović et al., 2008) delved into the oxidative polymerization of aminodiphenylamines, comparing the properties of the oxidation products and discussing the mechanism of this process.
Supramolecular Assemblies and Solubility Studies :
- The study by (Roik & Belyakova, 2016) investigated the influence of β-cyclodextrin on the solubility and complex formation behavior of this compound, providing insights into its interactions and stability in water medium.
Safety and Hazards
Future Directions
The use of 2-Aminodiphenylamine in the detection of dopamine (DA) with uric acid interference has been explored . This method offers a facile route with extraordinary sensitivity, selectivity, and strength for the voltammetric detection of DA, even in the presence of UA and ascorbic acid (AA) as interferents, that can be employed for pharmaceutical and biological specimens .
Mechanism of Action
Target of Action
It is known that amines, in general, can interact with various biological targets such as enzymes, receptors, and ion channels
Mode of Action
It is known that amines can interact with their targets through various mechanisms, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Biochemical Analysis
Biochemical Properties
2-Aminodiphenylamine has been found to interact with various biomolecules. For instance, it has been used in the synthesis of N-Phenyl-o-phenylenediamine
Cellular Effects
It has been used in the detection of dopamine (DA) in the presence of uric acid (UA) utilizing a silver nanoparticle-doped this compound (AgNPs-2ADPA) electrode . This suggests that this compound may have some influence on cellular function, particularly in relation to neurotransmitter detection and signaling pathways.
Molecular Mechanism
It is known to participate in chemical reactions, such as the synthesis of N-Phenyl-o-phenylenediamine
Temporal Effects in Laboratory Settings
It is recommended to be stored at room temperature in a cool, dark place, and under inert gas This suggests that it may be sensitive to light and air exposure
properties
IUPAC Name |
2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPRRWCTNLGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049315 | |
| Record name | 2-Aminodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
534-85-0 | |
| Record name | N-Phenyl-o-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminodiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, N1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Aminodiphenylamine has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol. Key spectroscopic data includes:
A: [, ] The position of the amino group significantly influences the oxidative polymerization mechanism. In this compound, the primary coupling mode during polymerization is N-C5, leading to branched oligomers and the formation of phenazine structural units. [] This contrasts with 4-aminodiphenylamine, where N-C10 coupling predominates, resulting in primarily linear oligomers. []
A: [] Yes, this compound can undergo electrochemical copolymerization with aniline in acidic aqueous solutions. [] The resulting copolymer exhibits distinct electrochemical characteristics compared to both polyaniline and poly(this compound). [] Spectroelectrochemical studies reveal a characteristic peak at 520 nm, absent in polyaniline spectra, further supporting copolymer formation with a unique structure. []
A: [, ] this compound serves as a crucial precursor to phenazine dyes. [, ] Oxidation of this compound hydrochloride with ferric chloride (FeCl3) followed by heating with aniline leads to the formation of 9-phenyl-3-anilinophenazone-2-anil, a red dye. [] This suggests this compound is a key intermediate in the synthesis of various phenazine-based dyes.
A: [, , ] Yes, this compound can be utilized in various organic transformations. For example, its anodic oxidation in the presence of sulfinic acids leads to regioselective sulfonylation, yielding 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. [, ] Additionally, reacting this compound with trialkyl phosphites results in the formation of 1,3-dihydro-1,3,2-diazaphosphole 2-oxides through a reductive cyclization mechanism. []
A: [, ] Yes, computational studies using semi-empirical methods like AM1 and MNDO-PM3, often combined with molecular mechanics (MM2) and solvation models, have been applied to understand the oxidative polymerization mechanism of this compound. [] These studies provide insights into the reactivity of different intermediates and the influence of protonation on the reaction pathway. []
A: [, ] Research indicates that incorporating silver nanoparticles into a this compound polymeric matrix (AgNPs-2ADPA) creates a material with potential for electrochemical sensing applications. [, ] This composite demonstrates promising electrocatalytic activity towards dopamine oxidation, even in the presence of interferents like uric acid. []
A: [, ] Yes, anaerobic microbial communities can mediate the transformation of this compound and its nitro-substituted derivatives. For example, sulfate-reducing bacteria can cometabolically reduce nitrodiphenylamines to their corresponding aminodiphenylamines. [] Further degradation leads to the formation of aniline, methylaniline, and heterocyclic condensation products like phenazines and acridines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

